Cas no 21752-29-4 (H-Gln-nh2 hydrochloride)
H-Gln-nh2 hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Aminopentanediamide hydrochloride
- 2-aminopentanediamide,hydrochloride
- H-Gln-NH?·HCl
- H-Gln-NH₂ · HCl
- H-GLN-NH2 HCl
- L-Glutamine α-amide hydrochloride
- L-Glutaminea-amidehydrochloride
- Pentanediamide,2-amino-, hydrochloride (1:1), (2S)-
- (2S)-2-Aminopentanediamide monohydrochloride
- AMY22734
- H-Gln-NH HCl
- H-Gln-NH2.HCl
- FD21548
- glutamineamide hydrochloride
- SCHEMBL2962431
- XXIALTSAXCJAST-DFWYDOINSA-N
- Pentanediamide,2-amino-,hydrochloride(1:1),(2S)-
- 21752-29-4
- CS-0208880
- MFCD00077118
- (2S)-2-aminopentanediamide;hydrochloride
- L-Glutamine amide hydrochloride
- H-Gln-NH2 hydrochloride
- H-Gln-NH2 hydrochloride, AldrichCPR
- L-glutamamide monohydrochloride
- DB-265343
- H-Gln-nh2 hydrochloride
-
- MDL: MFCD00077118
- Inchi: 1S/C5H11N3O2.ClH/c6-3(5(8)10)1-2-4(7)9;/h3H,1-2,6H2,(H2,7,9)(H2,8,10);1H/t3-;/m0./s1
- InChI Key: XXIALTSAXCJAST-DFWYDOINSA-N
- SMILES: Cl.O=C([C@H](CCC(N)=O)N)N
Computed Properties
- Exact Mass: 181.06200
- Monoisotopic Mass: 181.061804
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 146
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 15
- XLogP3: nothing
- Topological Polar Surface Area: 112
Experimental Properties
- Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u672a\u786e\u5b9a","dst":"Not determined"},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
- Melting Point: 193-196 ºC
- Boiling Point: 473.7°C at 760 mmHg
- Flash Point: 240.3°C
- PSA: 112.20000
- LogP: 0.96740
H-Gln-nh2 hydrochloride Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
H-Gln-nh2 hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G410185-25mg |
H-Gln-nh2 hydrochloride |
21752-29-4 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | G410185-50mg |
H-Gln-nh2 hydrochloride |
21752-29-4 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | G410185-100mg |
H-Gln-nh2 hydrochloride |
21752-29-4 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | G410185-250mg |
H-Gln-nh2 hydrochloride |
21752-29-4 | 250mg |
$98.00 | 2023-05-18 | ||
| Ambeed | A466639-25g |
(S)-2-Aminopentanediamide hydrochloride |
21752-29-4 | 97% | 25g |
$567.0 | 2024-07-28 | |
| Aaron | AR00BFGK-5g |
H-GLN-NH2 HCL |
21752-29-4 | 98% | 5g |
$360.00 | 2025-01-23 | |
| Aaron | AR00BFGK-1g |
H-GLN-NH2 HCL |
21752-29-4 | 98% | 1g |
$83.00 | 2025-01-23 | |
| A2B Chem LLC | AF32152-250mg |
H-Gln-nh2 hcl |
21752-29-4 | ≥ 98% (NMR) | 250mg |
$77.00 | 2024-04-20 | |
| A2B Chem LLC | AF32152-1g |
H-Gln-nh2 hcl |
21752-29-4 | ≥ 98% (NMR) | 1g |
$136.00 | 2024-04-20 | |
| A2B Chem LLC | AF32152-5g |
H-Gln-nh2 hcl |
21752-29-4 | ≥ 98% (NMR) | 5g |
$440.00 | 2024-04-20 |
H-Gln-nh2 hydrochloride Suppliers
H-Gln-nh2 hydrochloride Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on H-Gln-nh2 hydrochloride
Introduction to H-Gln-nh2 hydrochloride (CAS No. 21752-29-4)
H-Gln-nh2 hydrochloride, chemically known as N-terminal acetylated glutamine with a hydrochloride salt form, is a compound of significant interest in the field of pharmaceutical and biochemical research. With a CAS number of 21752-29-4, this compound has garnered attention for its potential applications in drug development, enzyme inhibition studies, and as a building block for more complex molecules. The structure of H-Gln-nh2 hydrochloride consists of a glutamine backbone with an amine group at the N-terminal, which is further modified by acetylation, followed by conversion into its hydrochloride salt for improved solubility and stability.
The significance of H-Gln-nh2 hydrochloride lies in its versatility as a synthetic intermediate and its role in modulating biological pathways. Glutamine, being one of the essential amino acids, plays a crucial role in protein synthesis, immune function, and metabolic processes. The N-terminal acetylation enhances the compound's reactivity, making it a valuable tool in peptide coupling reactions and enzymatic studies. Additionally, the hydrochloride form ensures better handling and storage conditions, which is critical for industrial-scale applications.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the properties of amino acid derivatives. H-Gln-nh2 hydrochloride has been explored in several research avenues, particularly in the context of oncology and neurology. Studies have demonstrated its potential as a precursor in the synthesis of targeted drug molecules that can interact with specific enzymes or receptors involved in disease pathways. For instance, researchers have investigated its role in modulating glutaminase activity, an enzyme critical in cancer metabolism. The ability to fine-tune such metabolic pathways offers promising avenues for developing more effective cancer therapies.
The compound's application extends to neurodegenerative diseases as well. Glutamine derivatives have been implicated in the modulation of neurotransmitter systems, making them candidates for treating conditions such as Alzheimer's and Parkinson's disease. The acetylated form of glutamine enhances its bioavailability and binding affinity to certain neural receptors, which could be leveraged to develop neuroprotective agents. Current research is focusing on understanding the precise mechanisms by which H-Gln-nh2 hydrochloride interacts with neural pathways and how it can be optimized for therapeutic use.
From a synthetic chemistry perspective, H-Gln-nh2 hydrochloride serves as a versatile building block for more complex peptidomimetics and drug candidates. Its structural features allow for modifications at multiple positions, enabling chemists to design molecules with tailored properties. For example, introducing additional functional groups at the C-terminal or side chains can alter the pharmacokinetic profile of derived compounds. This flexibility is particularly valuable in high-throughput screening programs aimed at identifying novel bioactive molecules.
The industrial production of H-Gln-nh2 hydrochloride adheres to stringent quality control measures to ensure purity and consistency. Manufacturers employ advanced purification techniques such as recrystallization and chromatography to isolate the compound from impurities. These processes are critical for maintaining the integrity of downstream applications, especially in pharmaceutical formulations where even minor contaminants can affect efficacy or safety.
Regulatory considerations also play a significant role in the development and commercialization of H-Gln-nh2 hydrochloride. As with all pharmaceutical intermediates, compliance with Good Manufacturing Practices (GMP) is essential to ensure that the compound meets safety and quality standards set by regulatory agencies such as the FDA and EMA. Additionally, ongoing clinical trials are evaluating the safety and efficacy of drug candidates derived from this compound, which could further solidify its importance in therapeutic development.
The future prospects of H-Gln-nh2 hydrochloride are promising, with ongoing research exploring new applications across multiple therapeutic areas. Innovations in synthetic methodologies may also enhance its accessibility and affordability, making it more widely available for academic and industrial use. As our understanding of biological pathways continues to evolve, compounds like H-Gln-nh2 hydrochloride are likely to play an increasingly pivotal role in drug discovery and development.
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